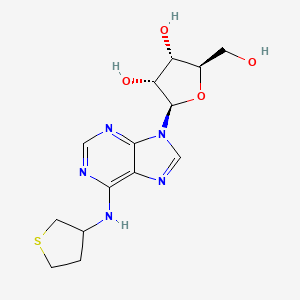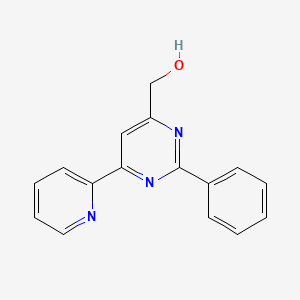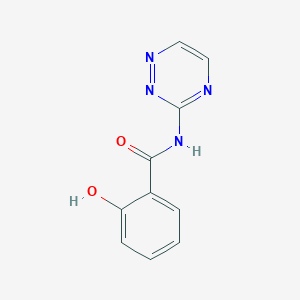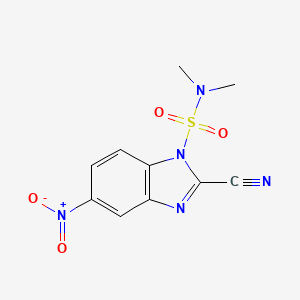
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromophenyl and phenyl groups
Métodos De Preparación
The synthesis of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with bromophenyl and phenyl-substituted precursors. One common method includes the reaction of 4-bromobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparación Con Compuestos Similares
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one can be compared with other pyridazinone derivatives, such as:
3-(4-Chlorophenyl)-5-phenylpyridazin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Methylphenyl)-5-phenylpyridazin-4(1H)-one: Substitution with a methyl group can affect the compound’s electronic properties and reactivity.
3-(4-Nitrophenyl)-5-phenylpyridazin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
59591-35-4 |
|---|---|
Fórmula molecular |
C16H11BrN2O |
Peso molecular |
327.17 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-5-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)15-16(20)14(10-18-19-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Clave InChI |
BRHHIHPCWXTRCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)

![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)




![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)




![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
